4-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](morpholin-4-yl)methyl}phenol
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Overview
Description
4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol is a complex organic compound that features a tetrazole ring, a morpholine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,6-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a Mannich reaction, where formaldehyde and morpholine are reacted with the tetrazole intermediate.
Introduction of the Phenol Group: The final step involves the coupling of the phenol group to the morpholine-tetrazole intermediate, which can be achieved through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It may interfere with signaling pathways or metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol is unique due to its combination of a tetrazole ring, a morpholine ring, and a phenol group. This combination imparts distinct chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
4-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-morpholin-4-ylmethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-4-3-5-15(2)18(14)25-20(21-22-23-25)19(24-10-12-27-13-11-24)16-6-8-17(26)9-7-16/h3-9,19,26H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSXKXBGREFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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